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Compound of Interest

Compound Name: 4-Bromo-2,3,6-trichlorophenol
CAS No.: 13311-72-3
Cat. No.: B084844
Get Quote
. J

Chemical Class: Polyhalogenated Phenol | CAS: 13311-72-3[1][2]

Part 1: Molecular Architecture & Physicochemical
Profile

4-Bromo-2,3,6-trichlorophenol represents a "mixed-halogen” scaffold. Its utility in synthesis
stems from the electronic and steric differentiation between the bromine atom at the para
position and the chlorine atoms at the ortho/meta positions. This asymmetry allows for
chemoselective transformations that are impossible with symmetric congeners like
pentachlorophenol.

Structural Specifications

The molecule features a phenol core substituted with chlorine at positions 2, 3, and 6, and
bromine at position 4.[2] Position 5 remains unsubstituted (hydrogen), creating a specific steric
pocket.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b084844#bc-rfq
https://www.bldpharm.com/products/13631-21-5.html
https://www.chembk.com/en/chem/4-bromo-2,3,6-trichlorophenol
https://www.benchchem.com/product/b084844/docs?utm_src=pdf-body#technical-monograph-4-bromo-2-3-6-trichlorophenol
https://www.chembk.com/en/chem/4-bromo-2,3,6-trichlorophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084844?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value SourcelDerivation
Molecular Formula CeH2BrClsO Standard
Molecular Weight 276.34 g/mol Calculated

Isotope pattern dominance
Exact Mass 275.835 g/mol

7QBI‘, 35C]
Melting Point 73-75°C Experimental [1]
LogP (Octanol/Water) 4.5 High Lipophilicity [2]

Derived from 2,4,6-TCP (pKa

pKa (Acid Dissociation) ~5.2 (Predicted) 6.23) and Pentachlorophenol
(pKa 4.74)

H-Bond Donor 1 (Phenolic OH) Structural

H-Bond Acceptor 1 (Phenolic OH) Structural

Electronic Character & Acidity

The presence of three chlorine atoms and one bromine atom exerts a strong electron-
withdrawing effect (Inductive

and Resonance
effects).

 Acidity: The ortho-chlorines (positions 2,6) stabilize the phenoxide anion via inductive
withdrawal and steric inhibition of solvation, significantly lowering the pKa compared to
phenol (pKa 10). It acts as a weak acid in aqueous buffers, capable of uncoupling oxidative
phosphorylation in mitochondria by shuttling protons across lipid membranes [3].

» Nucleophilicity: The oxygen center is less nucleophilic than in non-halogenated phenols but
can still participate in O-alkylation under basic conditions.

Part 2: Synthetic Pathways
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The synthesis of 4-Bromo-2,3,6-trichlorophenol relies on the directing effects of the hydroxyl
group. In 2,3,6-trichlorophenol, the hydroxyl group directs incoming electrophiles to the para
position (C4), which is the only open site activated by resonance.

Core Synthesis: Electrophilic Aromatic Bromination

Precursor: 2,3,6-Trichlorophenol Reagent: Bromine (

) Solvent: Chlorobenzene or Carbon Tetrachloride (

)

Mechanism:
» Activation: The phenolic hydroxyl group activates the ring.[3][4][5]

o Regioselectivity: Positions 2 and 6 are blocked by Cl. Position 3 is deactivated by CI.
Position 5 is meta to OH (deactivated). Position 4 is para to OH (strongly activated).

e Substitution:

attacks C4, followed by deprotonation to restore aromaticity.

Experimental Protocol (Bench Scale)

Note: This protocol is adapted from standard halogenation procedures for polyhalophenols [4].

Preparation: Dissolve 10.0 g (50.6 mmol) of 2,3,6-trichlorophenol in 50 mL of glacial acetic
acid or chlorobenzene.

e Addition: Cool the solution to 10-15 °C. Add a solution of bromine (8.9 g, 55.6 mmol, 1.1 eq)
in 10 mL solvent dropwise over 30 minutes.

e Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/Ethyl Acetate 4:1) or
HPLC.

e Quench: Pour the mixture into 200 mL ice water containing 10% sodium bisulfite (

) to neutralize excess bromine.
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« |solation: Filter the precipitate. Recrystallize from ethanol/water or petroleum ether to yield
white/off-white needles.

Part 3: Reactivity & Chemoselectivity

The defining feature of this molecule is the C-Br bond, which is significantly weaker and more
polarizable than the C-Cl bonds. This allows for site-selective functionalization.

Chemoselective Cross-Coupling

In Palladium-catalyzed reactions (Suzuki-Miyaura, Stille), oxidative addition occurs
preferentially at the C-Br bond. This allows researchers to replace the bromine at C4 with aryl,
vinyl, or alkyl groups while leaving the trichloro-pattern intact.

e Reaction: 4-Bromo-2,3,6-trichlorophenol +
4-Aryl-2,3,6-trichlorophenol.

 Utility: Synthesis of biaryl pesticides or polyhalogenated biphenyl ethers (PBDE precursors).

Visualization of Reactivity Pathways

Suzuki Coupling
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Figure 1: Chemoselective reactivity map demonstrating the divergent pathways for the hydroxyl
group (O-alkylation) versus the bromine substituent (Cross-coupling).

Part 4: Safety & Toxicology (E-E-A-T)
Hazard Classification:
o Acute Toxicity: High. Like most halophenols, it is readily absorbed through the skin.

e Mechanism of Action: Uncoupling of mitochondrial oxidative phosphorylation. The lipophilic
anion transports protons across the inner mitochondrial membrane, dissipating the proton
gradient required for ATP synthesis [3].

e Environmental Fate: Persistent Organic Pollutant (POP) characteristics. Photolysis may lead
to the formation of polyhalogenated dibenzo-p-dioxins (PXDDs) if irradiated in the solid
phase or concentrated solution [5].

Handling Protocol:

o PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

» Ventilation: Handle strictly within a chemical fume hood to avoid inhalation of dust or vapors.
o Waste: Segregate as halogenated organic waste. Do NOT mix with strong oxidizers.

Part 5: Analytical Characterization

To validate the identity of synthesized or purchased material, use the following spectral
signatures:
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Technique Expected Signature Diagnostic Note
Singlet at Only one aromatic proton

1H NMR exists (H5). Shift is deshielded
~7.6-7.8 ppm by ortho-Cl and para-Br.

C-OH (deshielded, ~150 ppm),
13C NMR 6 distinct signals C-Br (~110-120 ppm), C-CI
(120-130 ppm).

Complex isotope cluster due to

Molecular ion 3Cl + 1Br. Look for
Mass Spec (El)

at m/z 274. 276. 278 characteristic M+2, M+4

patterns.

Sharp peaks < 800 cm™1
Broad band 3200-3500 cm™1 o
IR Spectroscopy (OH) indicate C-Cl and C-Br
stretching.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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Contact our Ph.D. Support Team for a compatibility check
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